molecular formula C25H23IN6 B1139309 ortho-iodoHoechst 33258 CAS No. 158013-41-3

ortho-iodoHoechst 33258

Cat. No.: B1139309
CAS No.: 158013-41-3
M. Wt: 534.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ortho-iodoHoechst 33258 is a marker dye in the Hoechst series . It is a live nuclear marker dye that binds to the grooves in the DNA double strand, which tends to be A/T-rich . Although it binds to all nucleic acids, the A/T-rich double strand DNA significantly enhances fluorescence intensity . Therefore, Hoechst dye can be used for living cell labeling .

Scientific Research Applications

  • DNA Cleavage and Cancer Research : Ortho-iodoHoechst 33258 is known for its role in UV-induced DNA cleavage. A study by Martin et al. (1994) demonstrated that this compound, when exposed to UV-A, can sensitize DNA and cells, presumably via the formation of a carbon-centered radical upon dehalogenation. This characteristic makes it a potential agent for studying the chemical and biological consequences of DNA damage, particularly in the context of cancer research.

  • Phototherapy and DNA Strand Breakage : Another research by Martin et al. (1994) found that the position of the iodine atom in iodoHoechst compounds is crucial for sensitizing UV-induced DNA single-strand breaks. This property of ortho-iodoHoechst, different from other isomers, provides insights into the DNA strand breakage process and its potential application in DNA-targeted phototherapy.

  • DNA Damage and Repair Studies : Research by Briggs et al. (2011) emphasized the photopotency of ortho-iodoHoechst compared to its isomers. The study focused on the induction and repair of DNA double-strand breaks, highlighting the severe DNA lesions caused by ortho-iodoHoechst that are not readily repaired. This aspect is significant for understanding DNA damage mechanisms and the development of therapies targeting DNA repair pathways.

  • In Silico Analysis for Phototherapy : A 2021 study by Beh et al. involved in silico investigation of DNA minor groove binding bibenzimidazoles in the context of UVA phototherapy. The research analyzed the binding constants and proximity of carbon-centered radicals to DNA carbons, offering insights into the molecular interactions and potential applications in phototherapy.

  • Cytotoxicity and Clinical Phototherapy : The study by Karagiannis et al. (2006) compared the cytotoxicity of ortho-iodoHoechst with its isomers. The findings suggest the potential use of ortho-iodoHoechst in clinical phototherapy, given its high efficiency in UVA-mediated dehalogenation and cytotoxic potency per dehalogenation event.

Mechanism of Action

Hoechst binds to the grooves in the DNA double strand, which tends to be A/T-rich . Although it binds to all nucleic acids, the A/T-rich double strand DNA significantly enhances fluorescence intensity .

Properties

IUPAC Name

2-(2-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23IN6/c1-31-10-12-32(13-11-31)17-7-9-21-23(15-17)29-24(27-21)16-6-8-20-22(14-16)30-25(28-20)18-4-2-3-5-19(18)26/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHARKYRPCGBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=CC=C6I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23IN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60935844
Record name 2'-(2-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158013-41-3
Record name Orthoiodohoechst
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-(2-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60935844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.